The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves several key steps:
The specific parameters, including temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product .
The molecular structure of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can be described as follows:
The presence of a bromine atom on the pyridine ring enhances its reactivity and may influence its biological activity by participating in halogen bonding interactions .
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo several chemical reactions:
These reactions are critical for modifying the compound for enhanced efficacy or altered pharmacokinetic profiles .
The mechanism of action for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide primarily involves its role as an inhibitor of tissue kallikrein. By selectively inhibiting this enzyme, the compound can reduce inflammatory responses associated with diseases such as asthma and chronic obstructive pulmonary disease.
Research indicates that compounds with similar structures exhibit a high affinity for binding to serine proteases, suggesting that this compound may also bind effectively to tissue kallikrein, thereby modulating its activity .
The physical and chemical properties of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide include:
These properties are essential for understanding its behavior in biological systems and during formulation development for therapeutic applications .
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several potential applications:
The retrosynthetic deconstruction of (S)-2-amino-N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide prioritizes strategic bond disconnections at stereochemically sensitive and functionally complex sites. The amide bond is logically cleaved first, revealing two key fragments: (S)-2-amino-3-methylbutanoic acid (a chiral valine derivative) and 1-(6-bromopyridin-3-yl)-N-cyclopropylmethanamine . Subsequent disconnection of the cyclopropane ring from the amine moiety necessitates specialized ring-forming strategies, such as Corey-Chaykovsky cyclopropanation or transition-metal-catalyzed diazo couplings to alkenes [5]. The 6-bromopyridine unit is traced to commercially available 2,6-dibromopyridine or 5-bromonicotinaldehyde, where selective functionalization at the 3- and 6-positions is critical. The α-amino acid chiral center requires enantioselective synthesis, potentially leveraging Evans auxiliaries, enzymatic resolution, or asymmetric hydrogenation. This analysis emphasizes convergent assembly via late-stage amide coupling between the stereodefined amino acid and the N-substituted bromopyridylalkyl-cyclopropylamine fragment, with orthogonal protecting groups (Boc, Fmoc, Cbz) mitigating side reactions during fragment preparation [5].
Achieving high enantiomeric excess (ee) at the α-amino center employs chiral pool derivatization and catalytic asymmetric methods. Chiral auxiliaries: (S)-Boc-valine serves as a direct precursor, where the tert-butoxycarbonyl (Boc) group provides steric shielding during amide coupling, preventing epimerization. Alternatively, Evans’ oxazolidinone auxiliaries facilitate diastereoselective alkylation of glycine equivalents, enabling access to non-natural amino acid variants [5]. Catalytic asymmetric synthesis: Transition-metal catalysis using Rh-DuPhos or Ru-BINAP complexes achieves >95% ee in reductive amination or hydrogenation of N-acyl dehydroamino acids (e.g., methyl (Z)-2-acetamido-3-methylbut-2-enoate). Biocatalytic approaches: Immobilized penicillin G acylase or subtilisin catalyzes the kinetic resolution of racemic N-acetyl valine ethyl ester, selectively hydrolyzing the (S)-enantiomer with ee >99% and yields up to 48% (theoretical max 50%) [5]. Key parameters influencing stereoselectivity include solvent polarity (e.g., iPrO₂/H₂O mixtures), temperature (0–25°C), and enzyme loading (5–20 wt%).
Table 1: Stereoselective Methods for (S)-2-Amino-3-methylbutanoate Synthesis
Method | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary Alkylation | (S)-4-Benzyloxazolidinone, LDA, CH₃I | >99 | 85 | High diastereoselectivity |
Rh-DuPhos Hydrogenation | [Rh(COD)DuPhos]BF₄, H₂ (50 psi), MeOH | 98 | 90 | Catalytic, scalable |
Enzymatic Resolution | Subtilisin, pH 7.5 buffer, 25°C | 99 | 45 | Green conditions, no metal residues |
Cyclopropane introduction via the N-cyclopropyl moiety utilizes two primary routes: Simmons-Smith cyclopropanation: Treatment of allyl precursors (e.g., allylamine) with diiodomethane and a Zn-Cu couple generates cyclopropylamine derivatives. Yield optimization (70→92%) employs sonication (40 kHz, 30 min) to activate the Zn surface and slow CH₂I₂ addition (0.1 equiv/h) to minimize diiodide byproducts [5] [7]. Transition-metal-catalyzed cyclopropanation: Ethyl diazoacetate and styrene derivatives react with Rh₂(OAc)₄ catalysis (1 mol%) to form cyclopropanecarboxylates, hydrolyzed to carboxylic acids. Ligand-modified catalysts (e.g., Rh₂(S-DOSP)₄) achieve diastereomeric ratios >95:5. Ring contraction: N-cyclopropylation via Mitsunobu reaction (cyclopropanol, PPh₃, DIAD) or nucleophilic substitution (cyclopropyl bromide on deprotonated amines) gives moderate yields (50–75%). Purification challenges due to volatile cyclopropane byproducts are mitigated by extractive workup (CH₂Cl₂/10% aq. Na₂CO₃) and distillation under reduced pressure [7].
The 6-bromopyridin-3-ylmethyl fragment is synthesized from 2,6-dibromopyridine or 5-bromonicotinaldehyde. Regioselective functionalization: Directed ortho-metalation (DoM) of 2,6-dibromopyridine with n-BuLi (−78°C) and DMF installs the aldehyde at C3, leaving Br at C6 intact (75% yield). Alternatively, Pd-catalyzed Suzuki coupling of 5-bromo-2-iodopyridine with cyclopropylboronic acid followed by reduction (NaBH₄) affords the 5-(cyclopropylmethyl)-2-bromopyridine precursor [7]. Protecting group strategies: The amine in 3-(aminomethyl)-6-bromopyridine is protected as N-Boc or N-phthalimide during cyclopropane installation or amide coupling. Boc deprotection (TFA/CH₂Cl₂) occurs without Br displacement, while phthalimide is cleaved with hydrazine (EtOH, 80°C). Key coupling reactions: Reductive amination of 6-bromo-3-pyridinecarboxaldehyde with cyclopropylamine (NaBH₃CN, AcOH catalyst) yields the target 1-(6-bromopyridin-3-yl)-N-cyclopropylmethanamine (88% yield, HPLC purity >97%) [7].
Table 2: Bromopyridine Functionalization Routes
Starting Material | Sequence | Key Step Conditions | Overall Yield (%) |
---|---|---|---|
2,6-Dibromopyridine | 1. DoM (n-BuLi, DMF) → CHO 2. Reductive amination (CP-NH₂, NaBH₃CN) | −78°C, 1 h; then 25°C, 12 h | 68 |
5-Bromo-2-iodopyridine | 1. Suzuki (CP-B(OH)₂, Pd(PPh₃)₄) 2. LiAlH₄ reduction | Toluene/H₂O (3:1), 80°C; then THF, 0°C | 75 |
Conventional amide coupling (DCC, HOBt) generates stoichiometric waste; greener alternatives include: Catalytic amidation: ZrOCl₂·8H₂O (5 mol%) in solvent-free conditions couples (S)-Boc-valine and N-(6-bromopyridin-3-ylmethyl)-N-cyclopropylamine at 80°C, achieving 94% yield in 2 h with E-factor = 0.8 [4] [7]. Biocatalysis: Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes amide bond formation in MTBE at 50°C, yielding 88% product with enzyme recyclability (5 cycles, <10% activity loss). Mechanochemical synthesis: Ball milling (400 rpm, ZrO₂ balls) of acid and amine with SiO₂-supported Na₂CaP₂O₇ catalyst (10 wt%) gives quantitative conversion in 30 min, eliminating solvent waste [4] [7]. Solvent selection guides (CHEM21) prioritize cyclopentyl methyl ether (CPME) and ethyl lactate due to low toxicity and recyclability. Life-cycle assessment confirms a 40% reduction in cumulative energy demand versus DCM-based couplings.
Table 3: Green Amidation Methods for Target Compound Assembly
Method | Catalyst/Reagent | Conditions | Yield (%) | PMI* |
---|---|---|---|---|
Solvent-Free Catalysis | ZrOCl₂·8H₂O (5 mol%) | 80°C, 2 h | 94 | 2.1 |
Enzymatic (CAL-B) | Immobilized lipase | MTBE, 50°C, 24 h | 88 | 5.3 |
Mechanochemical | Na₂CaP₂O₇/SiO₂ (10 wt%) | Ball mill, 400 rpm, 30 min | >99 | 1.0 |
*PMI (Process Mass Intensity) = Total materials (kg) / Product (kg)
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0